Tedizolid, chemically known as [(5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate, is a second-generation oxazolidinone antibacterial agent. [, ] It is the active moiety of the prodrug Tedizolid phosphate. [, ] Tedizolid is classified as a protein synthesis inhibitor, specifically targeting bacterial ribosomes. [, ] It is a potent antibacterial agent, exhibiting activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE). [, ] Tedizolid is also effective against some linezolid-resistant strains. [] It exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing and convenient intravenous-to-oral conversion. []
Tedizolid is classified as an oxazolidinone antibiotic. Its development was spearheaded by Cubist Pharmaceuticals, which focused on creating compounds that could effectively combat resistant bacterial strains. The compound is synthesized as tedizolid phosphate, which serves as a prodrug that converts to the active form, tedizolid, upon administration .
The synthesis of tedizolid involves several steps to ensure high purity and yield. The primary method includes:
Tedizolid has a complex molecular structure characterized by its oxazolidinone core. The chemical formula for tedizolid phosphate is C₁₈H₁₈F₃N₄O₅P, with a molecular weight of approximately 404.32 g/mol. Its structure features:
The molecular structure allows for effective binding to bacterial ribosomes, inhibiting protein synthesis .
Tedizolid undergoes various chemical reactions during its synthesis and metabolism:
Tedizolid functions by inhibiting bacterial protein synthesis. It binds specifically to the 23S ribosomal ribonucleic acid component of the 50S subunit of bacterial ribosomes. This binding prevents the formation of functional ribosomes necessary for protein synthesis, effectively halting bacterial growth and replication.
The pharmacokinetic/pharmacodynamic relationship indicates that the area under the concentration-time curve (AUC) relative to the minimum inhibitory concentration (MIC) is crucial for determining therapeutic efficacy. For tedizolid, an AUC24/MIC ratio of at least 3 is associated with successful treatment outcomes against susceptible pathogens .
Tedizolid exhibits several important physical and chemical properties:
Tedizolid is primarily used in clinical settings for the treatment of acute bacterial skin and skin structure infections caused by susceptible gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its favorable pharmacokinetic profile allows for once-daily dosing, enhancing patient compliance compared to other antibiotics that require more frequent administration.
Additionally, ongoing research continues to explore its potential applications against other resistant bacterial infections, making it a significant compound in the fight against antibiotic resistance .
Tedizolid phosphate (prodrug of the active moiety tedizolid) represents a deliberate evolution within the synthetic oxazolidinone class, first approved by the U.S. Food and Drug Administration (FDA) in 2014 under the brand name Sivextro®. Its development stemmed from focused structure-activity relationship (SAR) studies aimed at enhancing potency and overcoming emerging resistance to linezolid, the first-generation oxazolidinone [2] [5] [8]. Early SAR efforts identified that replacing linezolid's C-5 acetamidomethyl group with a simple hydroxymethyl moiety initially reduced potency. However, this was successfully counterbalanced by the critical addition of a novel methyltetrazolyl-substituted D-ring attached to the C-ring of the core pharmacophore [2] [5] [9]. This D-ring provided additional sites for hydrogen bonding and stabilized interactions with the target site on the bacterial ribosome, ultimately yielding a compound with significantly enhanced antibacterial activity [2] [9]. Furthermore, employing the phosphate prodrug strategy significantly improved water solubility and masked the hydroxymethyl group, mitigating potential interactions with monoamine oxidase (MAO) enzymes and contributing to excellent oral bioavailability exceeding 90% [2] [5] [8]. This deliberate molecular design positioned tedizolid as the first next-generation oxazolidinone to reach clinical practice, offering a potent therapeutic alternative against resilient Gram-positive pathogens [2] [7].
Tedizolid exhibits potent in vitro activity against a broad spectrum of clinically significant Gram-positive pathogens, positioning it as a crucial tool against multidrug-resistant (MDR) infections. Its spectrum definitively includes:
Table 1: Comparative In Vitro Activity of Tedizolid Against Key Gram-Positive Pathogens (MIC₉₀ mg/L) [3] [6] [9]
Organism | Tedizolid MIC₉₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Potency Advantage |
---|---|---|---|
Methicillin-Susceptible S. aureus (MSSA) | 0.25-0.5 | 1-2 | 4-fold |
Methicillin-Resistant S. aureus (MRSA) | 0.25-0.5 | 1-2 | 4-fold |
Coagulase-Negative Staphylococci (CoNS) | 0.25 | 0.5-1 | 2-4 fold |
Enterococcus faecalis (VSE & VRE) | 0.5 | 1-2 | 2-4 fold |
Enterococcus faecium (VSE & VRE) | 0.5 | 1-2 | 2-4 fold |
β-Hemolytic Streptococci | 0.25 | 0.5 | 2-fold |
Streptococcus pneumoniae | 0.25 | 1 | 4-fold |
cfr-positive MRSA (Linezolid-R) | 0.5-1 | ≥8 | ≥16-fold |
The pharmacodynamic driver for tedizolid efficacy is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), with targets identified in preclinical models [9]. Its favorable pharmacokinetics, including extensive tissue distribution (e.g., penetration into epithelial lining fluid and alveolar macrophages) and prolonged half-life (~12 hours), support once-daily dosing and achievement of effective pharmacodynamic targets against susceptible pathogens [5] [7] [8]. This potent activity profile underpins tedizolid's approved indication for acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive organisms and its investigation in other serious infections like pneumonia.
Tedizolid represents a significant pharmacological advancement within the oxazolidinone class, distinct from its predecessor linezolid in several key aspects:
Table 2: Key Comparative Features of Tedizolid and Linezolid [2] [3] [5]
Feature | Tedizolid (and Tedizolid Phosphate) | Linezolid | Advantage/Implication |
---|---|---|---|
Chemical Structure | Contains hydroxymethyl at C-5; Key Methyltetrazolyl D-ring present | Contains acetamidomethyl at C-5; No D-ring | D-ring enables enhanced ribosomal binding & counters cfr |
In Vitro Potency (MICs) | Consistently 2-8 fold lower MICs against Gram-positive pathogens | Higher MICs against same pathogens | Greater intrinsic activity |
Activity vs. cfr+ Strains | Retains activity (MICs usually 0.5-1 mg/L) | Resistant (MICs ≥8 mg/L) | Effective against key linezolid-R mechanism |
Frequency of Resistance Selection (ribosomal mut.) | Lower frequency in vitro | Higher frequency in vitro | Potentially slower resistance emergence |
Oral Bioavailability | ~91% | ~100% | Comparable, near-complete absorption |
Elimination Half-life | ~12 hours | ~5 hours | Enables once-daily dosing |
Standard Adult Dose | 200 mg once daily (Oral or IV) | 600 mg twice daily (Oral or IV) | Simplified dosing regimen |
Primary Pharmacodynamic Index | AUC/MIC | AUC/MIC & Time > MIC | AUC/MIC correlates best with efficacy |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7